molecular formula C19H32ClNO B12784204 Substanz NR. 336 [German] CAS No. 102433-86-3

Substanz NR. 336 [German]

Cat. No.: B12784204
CAS No.: 102433-86-3
M. Wt: 325.9 g/mol
InChI Key: UMKSDBOIGVOQNQ-UHFFFAOYSA-N
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Description

"Substanz NR. 336 [German]" is referenced in regulatory and analytical contexts but lacks publicly available structural or pharmacological data in the provided evidence. Regulatory documents (e.g., ) emphasize stringent approval criteria for substances in medicinal products, including safety, efficacy, and interaction profiles. 336 are disclosed in the evidence, limiting definitive characterization .

Properties

CAS No.

102433-86-3

Molecular Formula

C19H32ClNO

Molecular Weight

325.9 g/mol

IUPAC Name

2-[cyclohexyl(phenyl)methoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C19H31NO.ClH/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

UMKSDBOIGVOQNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(C1CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : Substanz NR. 336 is synthesized through the quaternization of trioctylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by washing with water and drying over anhydrous sodium sulfate .

Industrial Production Methods: : Industrially, Substanz NR. 336 is produced in large-scale reactors where trioctylamine and methyl chloride are reacted under controlled conditions. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion. The final product is then separated and purified using distillation and crystallization techniques .

Chemical Reactions Analysis

Chemical Reactions Involving Substanz NR. 336

Substanz NR. 336 participates in various chemical reactions, which can be categorized into several types:

Oxidation Reactions

Substanz NR. 336 can undergo oxidation reactions where it is converted into corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions

The compound can also be subjected to reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to lower oxidation state compounds.

Substitution Reactions

Nucleophilic substitution reactions are significant for Substanz NR. 336, where the chloride ion can be replaced by other nucleophiles such as hydroxide ions or thiols, resulting in various substituted ammonium salts.

Reaction Conditions and Mechanisms

The reactions involving Substanz NR. 336 are conducted under controlled conditions to optimize yields and selectivity:

  • Common Reaction Conditions:

    • Temperature: Typically maintained between room temperature and reflux conditions depending on the reaction type.

    • Solvents: Organic solvents like chloroform or dichloromethane are commonly used.

  • Mechanisms:

    • Oxidation Mechanism: Involves the transfer of electrons from Substanz NR. 336 to an oxidizing agent, resulting in the formation of oxides.

  • Reduction Mechanism: Involves the gain of electrons by Substanz NR. 336 facilitated by reducing agents, producing lower oxidation state products.

  • Substitution Mechanism: The nucleophile attacks the carbon atom bonded to the chloride ion, leading to the displacement of chloride and formation of a new bond with the nucleophile .

Major Products Formed

The major products from the reactions involving Substanz NR. 336 include:

  • Various substituted ammonium salts

  • Oxides resulting from oxidation processes

  • Reduced compounds from reduction reactions

Metal Extraction

In industrial applications, it is employed for extracting metals from ores and waste streams due to its ability to form stable complexes with metal ions.

Biological Research

It is utilized for extracting and purifying biomolecules, owing to its affinity for various ions which aids in separating biological samples .

Comparative Analysis with Similar Compounds

Property/CompoundSubstanz NR. 336Methyltricaprylylammonium chlorideTricaprylmethylammonium chloride
Chemical FormulaC25H54ClNC24H51ClNC21H45ClN
Molar Mass404.16 g/mol~404 g/mol~368 g/mol
Phase Transfer EfficiencyHighModerateModerate
Stability with IonsExcellentGoodGood

Scientific Research Applications

Chemistry: : Substanz NR. 336 is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .

Biology: : In biological research, it is used for the extraction and purification of biomolecules. Its ability to form stable complexes with various ions makes it useful in separating and analyzing biological samples .

Medicine: : Substanz NR. 336 is used in the formulation of certain pharmaceuticals where it acts as a stabilizing agent. It helps in maintaining the stability and efficacy of the active ingredients .

Industry: : In industrial applications, it is used for the extraction of metals from ores and waste streams. It is also used in wastewater treatment to remove heavy metals and other contaminants .

Mechanism of Action

Mechanism of Action: : Substanz NR. 336 exerts its effects by acting as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the reaction rate. It forms stable complexes with various ions, which are then transferred to the desired phase for further reaction .

Molecular Targets and Pathways: : The primary molecular targets of Substanz NR. 336 are ions and polar molecules. It interacts with these targets through ionic and hydrogen bonding interactions, facilitating their transfer between phases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hypothetically, Substanz NR. 336 may belong to classes like boronic acids (e.g., CAS 1046861-20-4, a bromo-chlorophenyl boronic acid derivative) or heterocyclic amines (e.g., CAS 918538-05-3, a dichloropyrrolotriazine). Key comparison metrics include:

Parameter Example Compound 1 (CAS 1046861-20-4) Example Compound 2 (CAS 918538-05-3) Hypothetical Substanz NR. 336
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ Not Available
Molecular Weight 235.27 g/mol 188.01 g/mol
Log Po/w (XLOGP3) 2.15 1.98
Solubility (mg/mL) 0.24 0.86
Bioavailability Score 0.55 0.55
Synthetic Accessibility Score 2.07 2.30

Notes:

  • Log Po/w : Critical for predicting membrane permeability; boronic acids (e.g., Example 1) often exhibit moderate hydrophobicity (XLOGP3 ~2.15), whereas heterocycles (Example 2) may vary widely .
  • Synthetic Accessibility : Example 1 requires palladium-catalyzed cross-coupling, while Example 2 involves nucleophilic substitution. Substanz NR. 336 may follow similar synthetic complexity if transition-metal catalysis is involved .

Regulatory and Analytical Considerations

  • Substanz NR. 336 may require reduced documentation if classified as low-risk .
  • Analytical Methods : Techniques like NMR, HRMS, and chromatography () are standard for confirming identity and purity. For example, Example 1’s structure was validated via $ ^1H/^{13}C $ NMR and elemental analysis .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Substanz NR. 336, and how can researchers ensure reproducibility in its preparation?

  • Methodological Guidance : Reproducibility requires strict adherence to documented protocols, including reaction conditions (solvents, catalysts, temperature), purification methods, and characterization techniques (e.g., NMR, HPLC). Researchers should cross-reference peer-reviewed literature for validated procedures and include detailed experimental sections in publications, specifying deviations from existing protocols .
  • Example Table :

ParameterCritical DetailsReference Standards
SolventAnhydrous conditions, purity ≥99.9%DFG guidelines on material documentation
Reaction Time24h at 80°C under inert atmosphereBeilstein Journal protocols
CharacterizationNMR (¹H/¹³C), mass spectrometry, elemental analysisReproducibility criteria

Q. How should researchers conduct a systematic literature review to identify gaps in Substanz NR. 336 studies?

  • Methodological Guidance : Use databases like PubMed, Web of Science, and discipline-specific repositories (e.g., NFDI4Chem for chemistry) to collate peer-reviewed articles. Apply keyword filters (e.g., "synthesis," "mechanism," "applications") and prioritize studies with transparent methodologies. Document search strategies and inclusion/exclusion criteria to ensure traceability .

Q. What characterization techniques are critical for initial analysis of Substanz NR. 336, and how should data be validated?

  • Methodological Guidance : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and crystallographic (XRD) methods. Validate results against published spectra or reference compounds. For novel derivatives, provide raw data in supplementary materials and use statistical tools (e.g., error margins, confidence intervals) to confirm purity and structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate Substanz NR. 336's mechanisms while minimizing interpretive bias?

  • Methodological Guidance : Implement blinded experiments for subjective analyses (e.g., bioactivity assays) and use control groups to isolate variables. Pre-register hypotheses and analytical frameworks to avoid post-hoc rationalization. Leverage computational models (e.g., molecular docking) to guide experimental validation .

Q. What methodologies resolve contradictions in Substanz NR. 336's reported physicochemical or biological properties?

  • Methodological Guidance :

Comparative Analysis : Replicate conflicting studies under identical conditions.

Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, temperature fluctuations).

Collaborative Replication : Partner with independent labs to verify results.
Document all discrepancies transparently and publish negative results to inform future studies .

Q. What strategies ensure long-term accessibility and reusability of Substanz NR. 336 research data per FAIR principles?

  • Methodological Guidance : Deposit raw data in certified repositories (e.g., Zenodo, Chemotion) with metadata tags (e.g., compound ID, experimental conditions). Use standardized formats (e.g., .cif for crystallography) and link datasets to publications via DOIs. Adopt FAIR criteria (Findable, Accessible, Interoperable, Reusable) for all outputs .

Q. How can computational modeling (e.g., QSAR, DFT) be integrated with experimental studies to optimize Substanz NR. 336's functional properties?

  • Methodological Guidance :

  • Step 1 : Generate in silico predictions for properties like solubility or binding affinity.
  • Step 2 : Validate predictions via targeted synthesis and assays.
  • Step 3 : Refine models using experimental feedback.
    Publish code and parameters openly to enable peer validation .

Q. What validation frameworks are recommended for assessing Substanz NR. 336's biological activity across different assay platforms?

  • Methodological Guidance : Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity. Report IC₅₀/EC₅₀ values with standard deviations and include positive/negative controls. Share protocols via platforms like Protocols.io to enhance cross-lab comparability .

Methodological Best Practices

  • Ethical Compliance : Disclose all data sources, conflicts of interest, and funding influences. Follow DFG guidelines for transparent reporting of materials and software .

  • Data Contradiction Workflow :

    StepActionTools/References
    1Replicate conflicting experimentsDFG reproducibility standards
    2Perform meta-analysis of aggregated dataStatistical frameworks
    3Publish revised conclusions with error marginsBeilstein Journal protocols

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